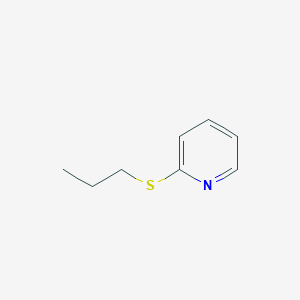

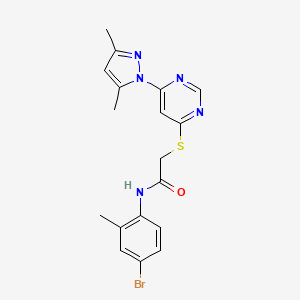

![molecular formula C7H14O2 B2759955 [(2R,4S)-2-Methyloxan-4-yl]methanol CAS No. 2243512-68-5](/img/structure/B2759955.png)

[(2R,4S)-2-Methyloxan-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2R,4S)-2-Methyloxan-4-yl]methanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.187. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Methanol Dehydrogenase and Rare-Earth Elements

Methanol dehydrogenase (MDH), essential in methanol use by methylotrophic bacteria and methane conversion by methanotrophs, utilizes pyrroloquinoline quinone (PQQ) as its catalytic center. XoxF-MDHs, a type of MDH, contain rare-earth elements (REE) instead of calcium, offering superior catalytic efficiency and enabling the oxidation of methanol to formate. This adaptation is abundant in genomes of methylotrophic and methanotrophic microorganisms, suggesting a broad spectrum of unexplored metabolic functions facilitated by REE-containing quinoproteins (Keltjens, Pol, Reimann, & Camp, 2014).

Methanol and Isobutene Catalysis

The acid-catalyzed reaction between methanol and isobutene can produce methyl-t-butyl ether using a cation-exchanged smectite catalyst. The efficiency of this reaction depends on the choice of solvent and the interlayer cation of the clay, highlighting the importance of specific conditions in chemical synthesis involving methanol (Adams, Clement, & Graham, 1982).

Industrial Biotechnology and Methanol

Methanol, derived from petrochemical or renewable resources, is a key building block in the chemical industry. Methylotrophic bacteria, genetically engineered, demonstrate potential for the production of fine and bulk chemicals from methanol. This showcases the role of methanol as an alternative carbon source in economically viable bioprocesses (Schrader et al., 2009).

Methanol in Chemical Synthesis

Methanol's versatility is evident in its use for synthesizing complex chemical structures like acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. It also serves as a clean-burning fuel with applications in reducing CO2 emissions and as an energy carrier for hydrogen storage (Dalena et al., 2018).

Esterification with Methanol

Methanol's role in the preparation of methyl esters, facilitated by 2,2-dimethoxypropane, emphasizes its utility in esterification processes. This illustrates methanol's application in synthesizing various organic compounds (Radin, Hajra, & Akahori, 1960).

Propiedades

IUPAC Name |

[(2R,4S)-2-methyloxan-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6-4-7(5-8)2-3-9-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJBUFCOONHXFD-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CCO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2759877.png)

![methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2759878.png)

![4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2759881.png)

![2-(2,3-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2759886.png)

![1-ethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2759889.png)

![N-(3-chloro-4-methoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2759893.png)

![N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759895.png)